2-[(Pentachlorophenoxy)methyl]oxirane
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Overview
Description
2-[(Pentachlorophenoxy)methyl]oxirane is a chemical compound with the molecular formula C9H5Cl5O2 It is an oxirane derivative, which means it contains a three-membered ring structure with one oxygen atom and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(Pentachlorophenoxy)methyl]oxirane typically involves the reaction of pentachlorophenol with epichlorohydrin. The reaction is carried out in the presence of a base, such as sodium hydroxide, which facilitates the formation of the oxirane ring. The reaction conditions usually include a temperature range of 50-70°C and a reaction time of several hours .
Industrial Production Methods
On an industrial scale, the production of this compound follows a similar synthetic route but is optimized for higher yields and efficiency. The process involves continuous flow reactors and precise control of reaction parameters to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
2-[(Pentachlorophenoxy)methyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides.
Reduction: Reduction reactions can convert the oxirane ring to diols.
Substitution: Nucleophilic substitution reactions can open the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, alcohols, and thiols are commonly employed.
Major Products Formed
The major products formed from these reactions include epoxides, diols, and various substituted derivatives, depending on the specific reagents and conditions used .
Scientific Research Applications
2-[(Pentachlorophenoxy)methyl]oxirane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-[(Pentachlorophenoxy)methyl]oxirane involves the interaction of the oxirane ring with nucleophiles. The ring-opening reactions are typically catalyzed by acids or bases, leading to the formation of various products. The molecular targets and pathways involved depend on the specific nucleophiles and reaction conditions .
Comparison with Similar Compounds
Similar Compounds
2-(Chloromethyl)oxirane: Similar in structure but with a single chlorine atom.
2-(Bromomethyl)oxirane: Contains a bromine atom instead of chlorine.
2-(Fluoromethyl)oxirane: Contains a fluorine atom instead of chlorine.
Uniqueness
2-[(Pentachlorophenoxy)methyl]oxirane is unique due to the presence of multiple chlorine atoms, which impart distinct chemical properties and reactivity. This makes it particularly useful in specific industrial and research applications where such properties are desired .
Properties
CAS No. |
3770-85-2 |
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Molecular Formula |
C9H5Cl5O2 |
Molecular Weight |
322.4 g/mol |
IUPAC Name |
2-[(2,3,4,5,6-pentachlorophenoxy)methyl]oxirane |
InChI |
InChI=1S/C9H5Cl5O2/c10-4-5(11)7(13)9(8(14)6(4)12)16-2-3-1-15-3/h3H,1-2H2 |
InChI Key |
PFDCHZHXWKDTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=C(C(=C(C(=C2Cl)Cl)Cl)Cl)Cl |
Origin of Product |
United States |
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